molecular formula C20H16ClF3N2O2 B2760987 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034341-97-2

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2760987
CAS No.: 2034341-97-2
M. Wt: 408.81
InChI Key: RLYGZWMVSQOBKH-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound known for its unique chemical structure and wide range of applications in various fields of science and industry. It comprises a chlorinated trifluoromethyl phenyl ring, a furan-2-yl pyridin-4-yl moiety, and a propanamide group. This compound’s intricate molecular architecture endows it with specific chemical properties that are of great interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide involves a multi-step process:

  • Formation of the Chlorinated Trifluoromethyl Phenyl Intermediate: : The initial step typically involves the chlorination of a trifluoromethyl benzene derivative under controlled conditions, employing reagents like chlorine or thionyl chloride.

  • Pyridinyl Furan Synthesis: : Separately, a furan and pyridine moiety are combined through a series of reactions that might involve coupling agents such as palladium catalysts to form the 2-(furan-2-yl)pyridin-4-yl intermediate.

  • Coupling Reactions: : The chlorinated phenyl intermediate is then coupled with the pyridinyl furan compound using nucleophilic substitution reactions.

  • Amidation Reaction:

Industrial Production Methods

In an industrial setting, this synthesis is scaled up using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated processes are often employed to manage the precise conditions required for each reaction step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, producing reduced derivatives of the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Chlorinating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used, but typically include various oxidized and reduced forms, as well as substituted derivatives.

Scientific Research Applications

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide finds extensive use in several domains:

  • Chemistry: : As a building block for synthesizing more complex molecules, this compound is valuable in organic synthesis and materials science.

  • Biology: : It is employed in biochemical assays to study enzyme interactions and binding affinities.

  • Medicine: : Research into its potential as a pharmaceutical intermediate, particularly for developing drugs targeting specific molecular pathways.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : It binds to enzymes and receptors, influencing biochemical pathways by acting as an inhibitor or activator.

  • Pathways Involved: : Typically involves modulation of signaling pathways, impacting cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloro-3-(trifluoromethyl)phenyl)-N-methylbenzamide

  • 3-(4-Bromo-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Unique Features

Compared to these similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide offers unique properties due to the specific arrangement of its functional groups, which result in distinct reactivity and interaction patterns. This uniqueness makes it particularly valuable for tailored applications in research and industry.

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Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O2/c21-16-5-3-13(10-15(16)20(22,23)24)4-6-19(27)26-12-14-7-8-25-17(11-14)18-2-1-9-28-18/h1-3,5,7-11H,4,6,12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYGZWMVSQOBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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